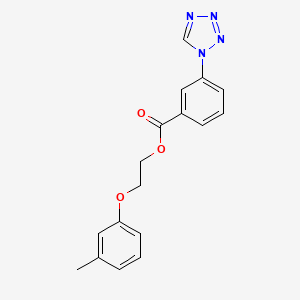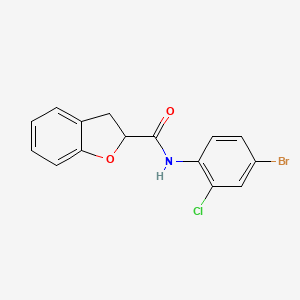![molecular formula C16H21NO3 B7681147 Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate, also known as Mecam, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, and cancer.
作用機序
The mechanism of action of Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory cytokines and prostaglandins. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate selectively inhibits COX-2, which is upregulated in response to inflammation and pain, while sparing COX-1, which is involved in the production of protective prostaglandins in the stomach and kidneys. This selective inhibition of COX-2 leads to a reduction in inflammation and pain without causing adverse effects on the gastrointestinal and renal systems.
Biochemical and Physiological Effects:
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also modulates the activity of pain receptors, such as transient receptor potential vanilloid 1 (TRPV1) and acid-sensing ion channel 3 (ASIC3), which are involved in the transmission of pain signals. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer.
実験室実験の利点と制限
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and is relatively inexpensive compared to other anti-inflammatory and analgesic drugs. However, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a short half-life and requires frequent dosing, which can be challenging for long-term studies.
将来の方向性
There are several future directions for the research and development of Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate. One potential application is in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been shown to have promising results in preclinical studies and could be further explored in clinical trials. Another potential application is in the treatment of cancer, where Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate could be used as a combination therapy with other anticancer drugs to enhance their efficacy and reduce their side effects. Finally, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate could be further optimized for its pharmacokinetics and bioavailability to improve its therapeutic potential.
合成法
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate can be synthesized through a multi-step process involving the reaction of 3-amino-4-methylbenzoic acid with 2-cyclopentylacetyl chloride in the presence of a base, followed by esterification with methanol and an acid catalyst. The final product is obtained through purification and crystallization techniques.
科学的研究の応用
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been extensively studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, and cancer. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of pain receptors. In addition, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-7-8-13(16(19)20-2)10-14(11)17-15(18)9-12-5-3-4-6-12/h7-8,10,12H,3-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNICLJRIJGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)
![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)

![3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B7681123.png)
![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)
![(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7681127.png)

![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7681144.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7681158.png)
![3-Ethyl-5-[[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7681159.png)